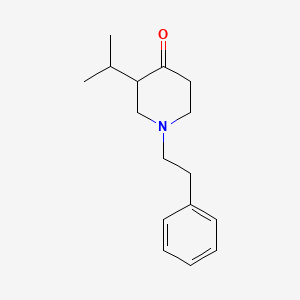
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one typically involves the reaction of a piperidine derivative with appropriate alkylating agents. Common synthetic routes may include:
Alkylation: Using 2-phenylethyl bromide and isopropyl bromide in the presence of a base such as sodium hydride.
Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale alkylation and cyclization processes, optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Phenylethyl)piperidin-4-one
- 3-(propan-2-yl)piperidin-4-one
- 1-(2-Phenylethyl)-3-methylpiperidin-4-one
Uniqueness
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
93147-94-5 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)15-12-17(11-9-16(15)18)10-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Clave InChI |
BUMUOGMWJWCKSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN(CCC1=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
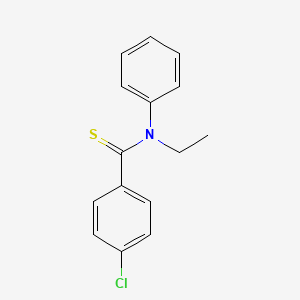
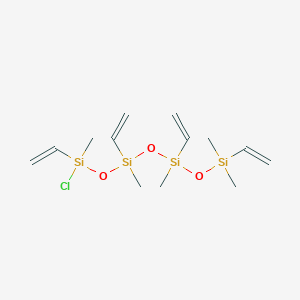
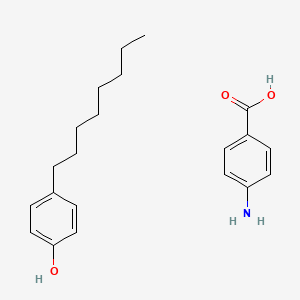
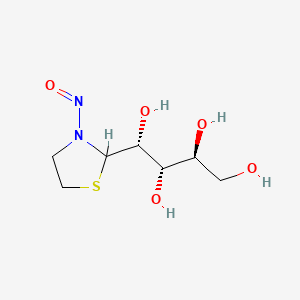
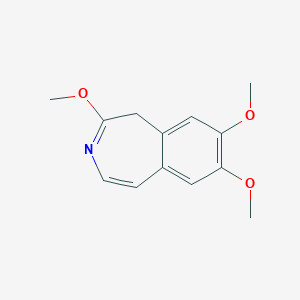
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

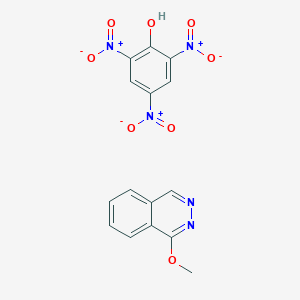
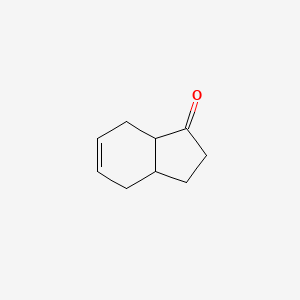
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
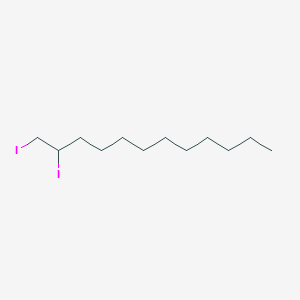
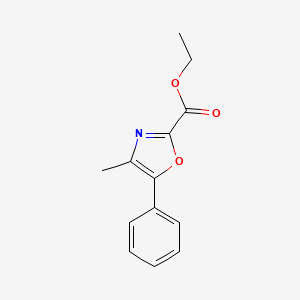
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
